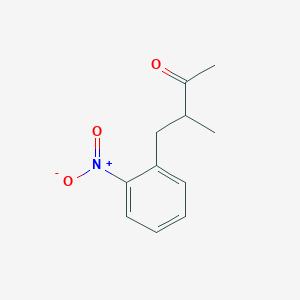
3-甲基-4-(2-硝基苯基)丁烷-2-酮
描述
“3-Methyl-4-(2-nitrophenyl)butan-2-one” is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is also known as ethylphenidate.
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(2-nitrophenyl)butan-2-one” is 1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
“3-Methyl-4-(2-nitrophenyl)butan-2-one” is a liquid at room temperature . The predicted density is 1.144±0.06 g/cm3 , and the predicted boiling point is 307.8±17.0 °C .
科学研究应用
晶体学研究
- 晶体结构分析: 已经使用 X 射线分析确定了与 3-甲基-4-(2-硝基苯基)丁烷-2-酮密切相关的化合物的晶体结构。这些研究有助于理解分子构型和物理性质 (Shi & Jian, 1999)。
材料科学和化学
- 有机非线性光学 (NLO) 材料合成: 研究已经探索了使用 3-甲基-4-(2-硝基苯基)丁烷-2-酮的衍生物合成 N-(4-硝基苯基)-N-甲基-2-氨基乙腈 (NPAN) 等材料。这些材料在有机非线性光学材料开发领域具有重要意义 (Gao 等人,2006)。
生物降解和环境科学
- 生物降解研究: 对相关化合物(如 3-甲基-4-硝基苯酚)的生物降解研究展示了微生物降解途径和环境影响,为环境修复和去污知识做出贡献 (Bhushan 等人,2000)。
药物和医学研究
- 细胞毒性代谢物研究: 一项研究从陆生放线菌中鉴定出一种细胞毒性次级代谢物,4-羟基-4-(4-硝基苯基)丁烷-2-酮。该化合物对癌细胞系表现出显着的细胞毒活性,表明具有潜在的药物应用 (Rather 等人,2013)。
分析化学
- 色谱分析: 该化合物参与了有关色谱分析的研究,有助于开发用于化学合成监测和其他应用的分析方法 (Ianni 等人,2019)。
溶剂效应和晶体生长
- 晶体习性和溶剂效应研究: 已经对不同溶剂对相关化合物晶体习性的影响进行了研究。这有助于我们理解溶质-溶剂相互作用和晶体生长机制 (Chen Jianzhong, 2005)。
安全和危害
属性
IUPAC Name |
3-methyl-4-(2-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBUTKJHAJQBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(2-nitrophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

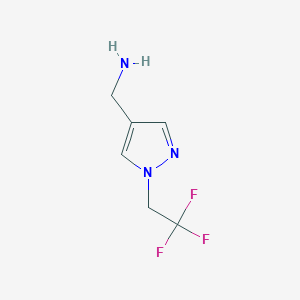
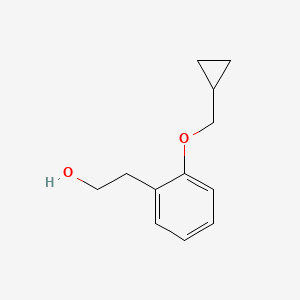
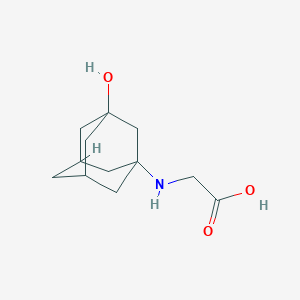
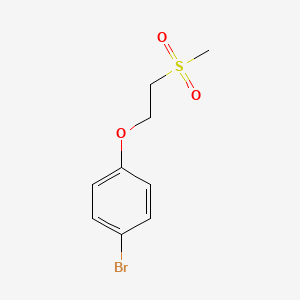
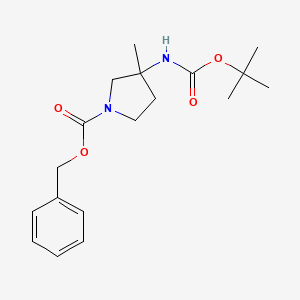
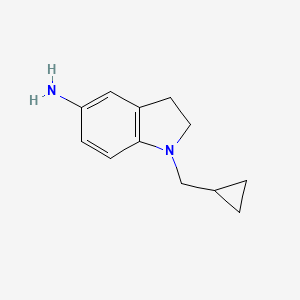
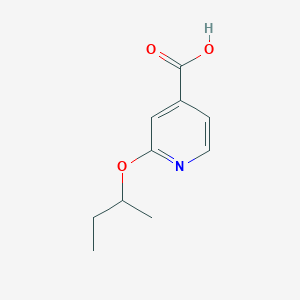
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)

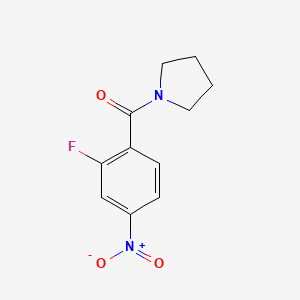
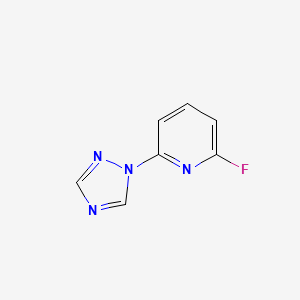
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)